5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
CAS No.: 725245-13-6
Cat. No.: VC7801189
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 725245-13-6 |
|---|---|
| Molecular Formula | C11H13N3OS |
| Molecular Weight | 235.31 g/mol |
| IUPAC Name | 3-(2-ethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C11H13N3OS/c1-3-15-9-7-5-4-6-8(9)10-12-13-11(16)14(10)2/h4-7H,3H2,1-2H3,(H,13,16) |
| Standard InChI Key | BKLGQMGJSHHOCE-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C2=NNC(=S)N2C |
| Canonical SMILES | CCOC1=CC=CC=C1C2=NNC(=S)N2C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-(2-ethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione, reflects its substitution pattern . The 1,2,4-triazole ring is planar, with the methyl group at position 4 and the 2-ethoxyphenyl moiety at position 5 introducing steric and electronic modifications. The thiol group at position 3 enables participation in hydrogen bonding and redox reactions, critical for biological interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃OS | |
| Molecular Weight | 235.31 g/mol | |
| CAS Registry Number | 725245-13-6 | |
| SMILES Notation | CCOC1=CC=CC=C1C2=NNC(=S)N2C | |
| InChIKey | BKLGQMGJSHHOCE-UHFFFAOYSA-N |
Spectroscopic Features
While experimental spectral data (e.g., NMR, IR) for this specific isomer are unavailable in the provided sources, analogous triazole-thiols exhibit characteristic signals:
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¹H NMR: Aromatic protons of the ethoxyphenyl group resonate at δ 6.8–7.5 ppm, while the methyl group appears as a singlet near δ 2.5 ppm .
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IR: The thiol (-SH) stretch typically occurs at 2550–2600 cm⁻¹, and the C=S vibration near 1250 cm⁻¹ .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol likely follows methodologies established for para-substituted analogs . A generalized pathway involves:
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Formation of Thiosemicarbazide:
Reaction of 2-ethoxybenzohydrazide with carbon disulfide (CS₂) in alkaline medium yields the corresponding dithiocarbazate intermediate. -
Cyclization:
Treatment with methyl iodide (CH₃I) induces cyclization, forming the triazole-thiol core. The reaction proceeds under reflux in ethanol or dimethylformamide (DMF) at 60–80°C for 6–12 hours . -
Purification:
Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the pure product.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiosemicarbazide | CS₂, KOH, ethanol, 4 h, 25°C | 75–85 |
| Cyclization | CH₃I, DMF, 8 h, 70°C | 60–70 |
Industrial Scalability
Industrial production would prioritize:
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Continuous Flow Reactors: To enhance heat transfer and reduce reaction times.
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Green Solvents: Substituting DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) to improve sustainability .
Physicochemical and Pharmacokinetic Properties
Computed ADME Parameters
In silico predictions using SwissADME (for the 4-methoxy analog) suggest:
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Lipophilicity (LogP): 2.8 ± 0.3, indicating moderate membrane permeability.
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Water Solubility: -3.2 (Log S), classifying it as poorly soluble.
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Bioavailability Score: 0.55, suggesting moderate oral absorption .
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, as observed in differential scanning calorimetry (DSC) of similar triazoles .
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pH Sensitivity: The thiol group protonates at pH < 4, altering solubility and reactivity.
Applications and Future Directions
Pharmaceutical Development
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Targeted Drug Delivery: Conjugation with nanoparticles to enhance solubility and tumor targeting.
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Dual-Action Inhibitors: Hybridization with benzimidazole or quinoline moieties to target multiple oncology pathways .
Materials Science
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Corrosion Inhibition: Adsorption on metal surfaces via sulfur and nitrogen atoms, reducing corrosion rates in acidic environments.
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Polymer Additives: Crosslinking agent for epoxy resins, improving thermal stability.
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